B1575205 Programmed cell death 1 ligand 1 (15-23)

Programmed cell death 1 ligand 1 (15-23)

Numéro de catalogue: B1575205
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Programmed cell death 1 ligand 1

Applications De Recherche Scientifique

1. Bibliometric Analysis in Esophageal Cancer Research

A bibliometric study by Yang and Wang (2022) focused on the trends in PD-L1 research, especially in esophageal cancer. They found that PD-L1 research is a rapidly growing field with key contributions from various countries, primarily China, the USA, and Japan. Their analysis revealed that neoadjuvant immunotherapy for esophageal cancer and the development of biomarkers are current hotspots in PD-L1 research (Yang & Wang, 2022).

2. PD-L1 as a Biomarker for Checkpoint Inhibitors

Araujo-Fernandez et al. (2020) discussed the role of PD-L1 expression as a predictive biomarker in cancer treatment, specifically in relation to atezolizumab, a monoclonal antibody targeting human PD-L1. This study highlights the need for further research to confirm the role of PD-L1 expression as a predictive biomarker (Araujo-Fernandez et al., 2020).

3. PD-1/PD-L1 in Cancer Immunotherapy

Jiang et al. (2019) reviewed the role of PD-1 and PD-L1 in cancer immunotherapy, including the structure and function of the PD-1/PD-L1 pathway and its implications for future cancer treatments. They emphasized the importance of understanding the molecular mechanisms of this pathway for developing effective therapies (Jiang et al., 2019).

4. PD-L1 in Oral Squamous Cell Carcinoma

Lenouvel et al. (2020) provided insights into the role of PD-L1 in oral squamous cell carcinoma, including its structure, function, regulation, and potential as a therapeutic target. Their research underscores the significance of PD-L1 overexpression in various malignancies (Lenouvel et al., 2020).

5. PD-L1 Expression and MHC-I in Tumor Cells

Tu et al. (2022) studied the effects of nintedanib, a triple angiokinase inhibitor, on PD-L1 expression. Their research revealed that nintedanib enhances PD-L1 expression and promotes the phosphorylation of STAT3, suggesting its potential in immunotherapy strategies (Tu et al., 2022).

6. Intracellular Role of PD-L1 in Cancer

A study by Tu et al. (2019) discovered that intracellular PD-L1 acts as an RNA binding protein, regulating mRNA stability of genes related to DNA damage. This suggests that targeting intracellular PD-L1 could enhance the efficacy of radiotherapy and chemotherapy in cancer (Tu et al., 2019).

7. Molecular Modeling Studies of PD-1/PD-L1 Complex Inhibitors

Research by Almahmoud and Zhong (2019) utilized molecular docking studies to identify critical residues for ligand binding to the PD-L1 protein. This study aids in designing effective ligands against the PD-1/PD-L1 complex, crucial for cancer therapy (Almahmoud & Zhong, 2019).

8. Autophagy and PD-L1 Expression in Cancer

Gao and Chen (2021) reviewed the role of autophagy in regulating PD-L1 expression, highlighting its importance in tumour immunotherapy. Their findings offer new perspectives for understanding the mechanism of PD-L1 expression and potential therapeutic approaches (Gao & Chen, 2021).

9. PD-L1 Degradation Pathway in Cancer Immunotherapy

Gou et al. (2020) discussed the degradation pathways of PD-L1 in cancer cells and their implications for cancer immunotherapy. This research provides insight into how PD-L1 degradation can enhance immunotherapy for cancer (Gou et al., 2020).

Propriétés

Séquence

LLNAFTVTV

Source

Homo sapiens (human)

Stockage

Common storage 2-8℃, long time storage -20℃.

Synonyme

Programmed cell death 1 ligand 1 (15-23)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.